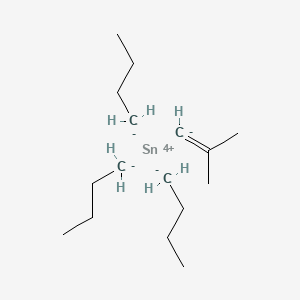
2-Methylpropene-1-tributylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropene-1-tributylstannane:
准备方法
Synthetic Routes and Reaction Conditions
-
Dehydration of Tertiary Butyl Alcohol: : One common method to synthesize 2-methylprop-1-ene involves the dehydration of tertiary butyl alcohol (TBA) using acidic catalysts such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the alkene .
-
Catalytic Dehydrogenation of Isobutane: : Another method involves the catalytic dehydrogenation of isobutane. This process uses catalysts such as platinum or chromium oxide at high temperatures to remove hydrogen and form 2-methylprop-1-ene .
Industrial Production Methods
-
Steam Cracking: : In industrial settings, 2-methylprop-1-ene is often produced as a byproduct of steam cracking, a process used to produce ethylene and other alkenes from hydrocarbons. The resulting butene streams are separated and purified to obtain 2-methylprop-1-ene .
-
Back-Cracking of Methyl Tert-Butyl Ether (MTBE): : High-purity 2-methylprop-1-ene can also be produced by back-cracking MTBE at high temperatures, followed by distillation to separate the isobutylene from methanol .
化学反应分析
Types of Reactions
-
Oxidation: : 2-methylprop-1-ene can undergo oxidation reactions to form various products, including methacrolein and methacrylic acid. These reactions typically involve the use of oxidizing agents such as potassium permanganate or ozone .
-
Polymerization: : This compound can undergo polymerization reactions to form polyisobutylene, a material used in the production of butyl rubber. The polymerization process is often initiated by free radicals or cationic catalysts .
-
Alkylation: : 2-methylprop-1-ene can react with butane in the presence of acidic catalysts to form isooctane, a high-octane fuel additive .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Catalysts: Sulfuric acid, platinum, chromium oxide.
Reaction Conditions: Elevated temperatures, acidic or basic environments.
Major Products
Methacrolein: Formed through oxidation.
Polyisobutylene: Formed through polymerization.
Isooctane: Formed through alkylation.
科学研究应用
2-Methylpropene-1-tributylstannane: has several applications in scientific research:
-
Chemistry: : Used as a starting material in the synthesis of various organic compounds, including antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) .
-
Biology: : Investigated for its potential use in the development of new materials with biological applications, such as drug delivery systems and biocompatible polymers .
-
Medicine: : Explored for its potential in creating new pharmaceutical compounds and medical devices .
-
Industry: : Utilized in the production of high-octane fuel additives, synthetic rubber, and other industrial chemicals .
作用机制
The mechanism by which 2-Methylpropene-1-tributylstannane exerts its effects involves several molecular targets and pathways:
-
Radical Polymerization: : The compound can initiate radical polymerization reactions, leading to the formation of long-chain polymers. This process involves the generation of free radicals that propagate the polymerization reaction .
-
Catalytic Reactions: : The tin(4+) component can act as a catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of reactants into products .
相似化合物的比较
2-Methylpropene-1-tributylstannane: can be compared with other similar compounds to highlight its uniqueness:
-
2-Methylpropene (Isobutylene): : Similar in structure but lacks the tin(4+) component, making it less versatile in catalytic applications .
-
Butane: : A simple hydrocarbon that does not possess the reactive double bond found in 2-methylprop-1-ene .
-
Tin(4+) Compounds: : Other tin(4+) compounds, such as tin(IV) chloride, are used as catalysts but do not have the same reactivity as the combined compound with 2-methylprop-1-ene .
By combining these components, This compound offers unique properties and reactivity that make it valuable in various scientific and industrial applications.
属性
IUPAC Name |
butane;2-methylprop-1-ene;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.3C4H9.Sn/c1-4(2)3;3*1-3-4-2;/h1H,2-3H3;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDJCMBLWPGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC(=[CH-])C.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
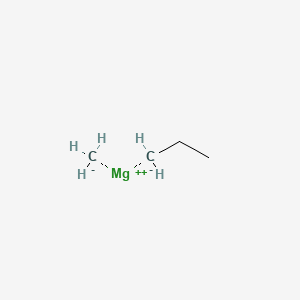
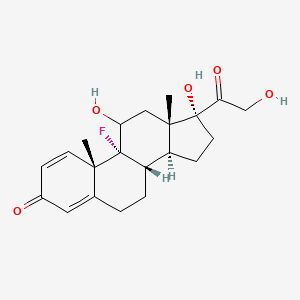

amine](/img/structure/B8068050.png)
![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
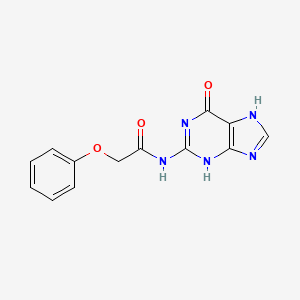
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)
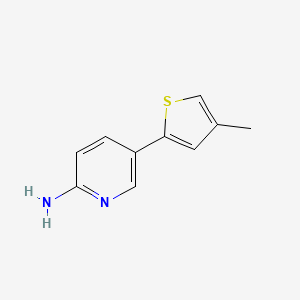
![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
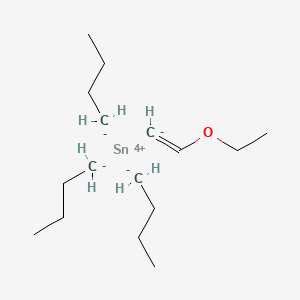
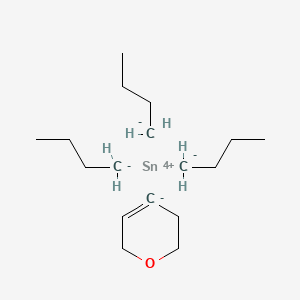
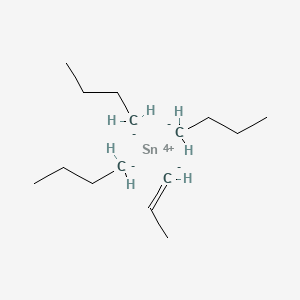
![3-Oxazolidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8068137.png)
